Isoquinolina-3-carbaldehído

Descripción general

Descripción

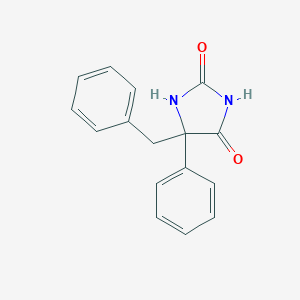

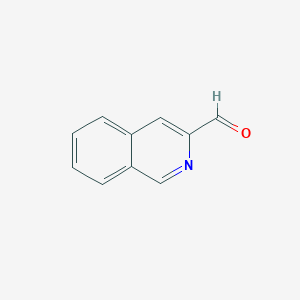

Isoquinoline-3-carbaldehyde is a compound that has been used in various chemical reactions . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

Isoquinoline-3-carbaldehyde can be synthesized through the intramolecular cyclization of acetanilides by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours . This process provides easy access to 2-chloroquinoline-3-carboaldehydes .Molecular Structure Analysis

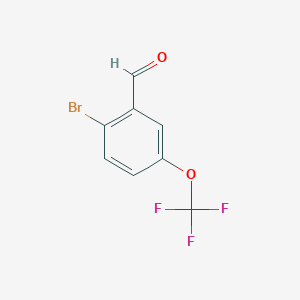

The molecular structure of Isoquinoline-3-carbaldehyde consists of a benzene ring fused with a pyridine ring, forming an isoquinoline moiety . The molecular weight of this compound is 157.17 .Chemical Reactions Analysis

Isoquinoline-3-carbaldehyde undergoes substitution reactions at its 2-chloro position when treated with phenylacetylene via PdCl2 mediation . It can also react with active methylene compounds .Physical And Chemical Properties Analysis

Isoquinoline-3-carbaldehyde is a solid compound with a molecular weight of 157.17 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Investigación en Química Medicinal

El isoquinolina-3-carbaldehído, al igual que otros motivos de quinolina, ha recibido considerable atención como una plantilla central en el diseño de fármacos debido a su amplio espectro de bioactividad . Es un farmacóforo indiscutible debido a sus tremendos beneficios en la investigación de química medicinal .

Desarrollo de Fármacos

Los recientes avances en química, potencial medicinal y aplicaciones farmacológicas de los motivos de quinolina han revelado sus eficacias sustanciales para el futuro desarrollo de fármacos . La variedad de información disponible sobre el potencial medicinal de la quinolina y sus derivados funcionalizados puede abrir una nueva ventana de oportunidad para los químicos medicinales .

Síntesis de Derivados de Isoquinolina Quirales

El this compound se puede utilizar en la síntesis de derivados de isoquinolina quirales . Estos derivados son candidatos a fármacos prometedores y tienen aplicaciones en la industria de los colorantes .

Síntesis de Sales de Isoquinolinio

El this compound también se puede utilizar en la síntesis de sales de isoquinolinio . Es probable que la investigación en esta área atraiga una atención creciente de los químicos orgánicos, biológicos y medicinales .

Actividad Antibacteriana

El this compound puede tener una actividad antibacteriana potencial . Se necesitan más investigaciones para evaluar su efecto en la ultraestructura de las bacterias

Direcciones Futuras

Isoquinoline and its derivatives, including Isoquinoline-3-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . They are indisputable pharmacophores due to their tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Mecanismo De Acción

Target of Action

Isoquinoline-3-carbaldehyde (IQ3CA) is a derivative of quinoline, a heterocyclic compound that has received considerable attention due to its broad spectrum of bioactivity Quinoline derivatives have been known to target a variety of biological receptors and enzymes, contributing to their diverse bioactivity .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interaction of IQ3CA with its targets would depend on the nature of the target and the environmental conditions.

Biochemical Pathways

Quinoline derivatives are known to affect a wide range of biochemical pathways, often by inhibiting key enzymes or interacting with biological receptors . The specific pathways affected by IQ3CA would depend on its targets and their roles in cellular processes.

Result of Action

IQ3CA has demonstrated significant antibacterial activity against various plant bacteria in vitro . It has been observed to cause changes in bacterial cell morphology, disrupt cell membrane integrity, inhibit bacterial motility, and prevent biofilm formation . These effects suggest that IQ3CA could be a promising lead compound for the development of new antibacterials.

Análisis Bioquímico

Biochemical Properties

It is known that isoquinoline derivatives have a broad spectrum of bioactivity, which suggests that Isoquinoline-3-carbaldehyde may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives, which are structurally similar to Isoquinoline-3-carbaldehyde, have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

isoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYMAJLARWXZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282786 | |

| Record name | isoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5470-80-4 | |

| Record name | 3-Isoquinolinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Formylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG4ERY67PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isoquinoline-3-carbaldehyde interact with Nickel(II), and what is the proposed structure of the resulting complex?

A1: Isoquinoline-3-carbaldehyde acts as a ligand, donating electrons from its nitrogen atom to form a coordinate bond with the Nickel(II) ion []. This interaction, along with halide or acetate ligands, leads to the formation of complexes with proposed cis-octahedral structures []. The researchers suggest that the complex Ni(AcO)2(Isoquinoline-3-carbaldehyde oxime)2,H2O exhibits intramolecular hydrogen bonding between the OH of the oxime group and an acetate group [].

Q2: What spectroscopic techniques were used to characterize the Nickel(II) complex with Isoquinoline-3-carbaldehyde oxime, and what information did they provide?

A2: The researchers employed electronic (UV-Vis) and infrared (IR) spectroscopy to characterize the Nickel(II) complexes with Isoquinoline-3-carbaldehyde oxime []. Electronic spectra provided insights into the electronic configuration and geometry of the complexes, while IR spectra helped identify specific functional groups and their bonding modes within the complexes, such as the presence of the oxime group and the coordination of the acetate group [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)